molecular formula C16H18N2O3 B5069793 4-(benzyloxy)-1-(3-isoxazolylcarbonyl)piperidine

4-(benzyloxy)-1-(3-isoxazolylcarbonyl)piperidine

Cat. No. B5069793
M. Wt: 286.33 g/mol
InChI Key: WACVPKOFSLGHHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Benzyloxy)-1-(3-isoxazolylcarbonyl)piperidine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Scientific Research Applications

4-(Benzyloxy)-1-(3-isoxazolylcarbonyl)piperidine has been studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and anti-cancer effects. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, 4-(benzyloxy)-1-(3-isoxazolylcarbonyl)piperidine has been investigated for its potential as a novel scaffold for the development of new drugs.

Mechanism of Action

The mechanism of action of 4-(benzyloxy)-1-(3-isoxazolylcarbonyl)piperidine is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. This compound has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates gene expression and plays a role in glucose and lipid metabolism.
Biochemical and Physiological Effects
Studies have shown that 4-(benzyloxy)-1-(3-isoxazolylcarbonyl)piperidine has anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(benzyloxy)-1-(3-isoxazolylcarbonyl)piperidine in lab experiments is its potential therapeutic properties. This compound has been shown to have anti-inflammatory, analgesic, and anti-cancer effects, making it a promising candidate for drug development. However, one limitation of using this compound is its low yield in the synthesis process, which can make it difficult to obtain large quantities for experiments.

Future Directions

There are several future directions for research on 4-(benzyloxy)-1-(3-isoxazolylcarbonyl)piperidine. One direction is to further investigate its mechanism of action and identify the specific targets that it interacts with. Another direction is to explore its potential therapeutic applications in the treatment of neurodegenerative disorders and other diseases. Additionally, research could focus on optimizing the synthesis method to increase the yield of this compound and make it more accessible for experiments. Finally, this compound could be used as a scaffold for the development of new drugs with improved therapeutic properties.
Conclusion
In conclusion, 4-(benzyloxy)-1-(3-isoxazolylcarbonyl)piperidine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research on this compound could lead to the development of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis method of 4-(benzyloxy)-1-(3-isoxazolylcarbonyl)piperidine involves the reaction between 4-piperidone hydrochloride, benzyl bromide, and sodium hydride in a solvent. The reaction produces the desired compound in a yield of approximately 50%. This synthesis method has been optimized through various modifications, including the use of different solvents and reaction conditions.

properties

IUPAC Name

1,2-oxazol-3-yl-(4-phenylmethoxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c19-16(15-8-11-21-17-15)18-9-6-14(7-10-18)20-12-13-4-2-1-3-5-13/h1-5,8,11,14H,6-7,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WACVPKOFSLGHHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OCC2=CC=CC=C2)C(=O)C3=NOC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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